1-(tert-Butyl)-4-(chloromethoxy)benzene
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Overview
Description
1-(tert-Butyl)-4-(chloromethoxy)benzene is an organic compound characterized by a benzene ring substituted with a tert-butyl group and a chloromethoxy group. The tert-butyl group is known for its bulky nature, which can influence the reactivity and steric properties of the compound. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity patterns.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(tert-Butyl)-4-(chloromethoxy)benzene can be synthesized through several methods. One common approach involves the chloromethylation of 1-(tert-butyl)-4-methoxybenzene. This reaction typically uses chloromethyl methyl ether (CMME) and a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds via the formation of a chloromethyl carbocation, which then reacts with the aromatic ring to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the use of hazardous reagents like CMME and AlCl3.
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butyl)-4-(chloromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzylic alcohols or ketones.
Reduction Reactions: Reduction of the chloromethoxy group can yield the corresponding methoxy derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), sodium methoxide (NaOMe), or ammonia (NH3) can be used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution: Products include 1-(tert-butyl)-4-(methoxymethoxy)benzene or 1-(tert-butyl)-4-(aminomethoxy)benzene.
Oxidation: Products include 1-(tert-butyl)-4-(formylmethoxy)benzene or 1-(tert-butyl)-4-(carboxymethoxy)benzene.
Reduction: The major product is 1-(tert-butyl)-4-(methoxymethoxy)benzene.
Scientific Research Applications
1-(tert-Butyl)-4-(chloromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity patterns make it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aromatic substrates. Its structural features allow for the investigation of steric effects on enzyme activity.
Medicine: Research into potential pharmaceutical applications may involve the compound as a precursor for drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: It is used in the production of specialty chemicals, including fragrances, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl)-4-(chloromethoxy)benzene in chemical reactions involves the activation of the aromatic ring by the electron-donating tert-butyl group. This activation facilitates electrophilic aromatic substitution reactions. The chloromethoxy group can undergo nucleophilic substitution, where the chlorine atom is replaced by a nucleophile. The bulky tert-butyl group can also influence the steric properties of the compound, affecting its reactivity and interaction with other molecules.
Comparison with Similar Compounds
1-(tert-Butyl)-4-methoxybenzene: Lacks the chloromethoxy group, making it less reactive in nucleophilic substitution reactions.
1-(tert-Butyl)-4-chlorobenzene: Lacks the methoxy group, affecting its reactivity in oxidation and reduction reactions.
1-(tert-Butyl)-4-(bromomethoxy)benzene: Similar structure but with a bromine atom instead of chlorine, which can influence the reactivity and reaction conditions.
Uniqueness: 1-(tert-Butyl)-4-(chloromethoxy)benzene is unique due to the presence of both the tert-butyl and chloromethoxy groups. The combination of these groups imparts distinct reactivity patterns, making it a versatile compound in various chemical transformations. The bulky tert-butyl group provides steric hindrance, while the chloromethoxy group offers a site for nucleophilic substitution, oxidation, and reduction reactions.
Properties
Molecular Formula |
C11H15ClO |
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Molecular Weight |
198.69 g/mol |
IUPAC Name |
1-tert-butyl-4-(chloromethoxy)benzene |
InChI |
InChI=1S/C11H15ClO/c1-11(2,3)9-4-6-10(7-5-9)13-8-12/h4-7H,8H2,1-3H3 |
InChI Key |
YWQPICKIJRSCNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCl |
Origin of Product |
United States |
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